

A Comparative Spectroscopic Guide to N-Propargylindole Derivatives and Their Triazole Adducts

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Compound of Interest

Compound Name: *1-(prop-2-yn-1-yl)-1H-indole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of N-propargyl-7-azaindole and a series of its 1,2,3-triazole derivatives. The inclusion of these derivatives, synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, offers insight into how the spectroscopic characteristics of the N-propargylindole scaffold are modulated by the addition of different substituted phenyl and benzyl groups. This information is crucial for the characterization and development of novel indole-based compounds in medicinal chemistry and materials science.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for N-propargyl-7-azaindole and its triazole derivatives. This data is essential for the identification, characterization, and purity assessment of these compounds.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Compound	Ar-H (ppm)	Triazole-H (ppm)	CH ₂ (ppm)	Propargyl-H (ppm)	Other (ppm)
N-propargyl-7-azaindole	8.28 (dd), 7.95 (d), 7.10 (d), 7.05 (dd), 6.60 (d)	-	5.01 (d)	2.28 (t)	-
4a (benzyl)	8.30, 7.98, 7.39-7.31, 7.12, 7.08, 6.63	7.65 (s)	5.60 (s)	-	5.58 (s, N-CH ₂)
4b (4-methylbenzyl)	8.30, 7.98, 7.21, 7.15, 7.12, 7.08, 6.63	7.62 (s)	5.59 (s)	-	5.52 (s, N-CH ₂), 2.36 (s, CH ₃)
4c (4-methoxybenzyl)	8.30, 7.98, 7.25, 7.12, 7.08, 6.88, 6.63	7.62 (s)	5.59 (s)	-	5.52 (s, N-CH ₂), 3.80 (s, OCH ₃)
4j (phenyl)	8.32, 8.01, 7.74, 7.51, 7.42, 7.16, 7.10, 6.65	7.90 (s)	5.75 (s)	-	-
4k (4-methylphenyl)	8.31, 8.00, 7.63, 7.30, 7.15, 7.09, 6.65	7.86 (s)	5.74 (s)	-	2.42 (s, CH ₃)
4l (4-methoxyphenyl)	8.31, 8.00, 7.65, 7.15, 7.09, 7.01, 6.65	7.84 (s)	5.73 (s)	-	3.87 (s, OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound	C=N / C=C (aromatic/triazole)	CH ₂	Propargyl	Other
N-propargyl-7-azaindole	148.8, 142.8, 128.8, 127.9, 116.3, 100.9	36.5	77.8, 72.9	-
4a (benzyl)	148.9, 143.0, 142.9, 134.8, 129.0, 128.8, 128.6, 128.1, 127.9, 122.1, 116.4, 101.2	48.9	-	54.2 (N-CH ₂)
4b (4-methylbenzyl)	148.9, 143.0, 142.9, 138.3, 131.7, 129.7, 128.8, 128.1, 127.9, 122.0, 116.4, 101.2	48.9	-	54.0 (N-CH ₂), 21.2 (CH ₃)
4c (4-methoxybenzyl)	159.8, 148.9, 143.0, 142.9, 129.5, 128.8, 127.9, 126.8, 122.0, 116.4, 114.4, 101.2	48.9	-	55.4 (OCH ₃), 53.6 (N-CH ₂)
4j (phenyl)	149.0, 143.1, 142.9, 137.0, 129.8, 129.1, 128.8, 127.9, 120.7, 120.6, 116.5, 101.3	48.7	-	-
4k (4-methylphenyl)	149.0, 143.1, 142.9, 138.8, 134.7, 130.2, 128.8, 127.9,	48.7	-	21.2 (CH ₃)

	120.6, 120.5, 116.5, 101.3		
4l (4-methoxyphenyl)	160.5, 149.0, 143.1, 142.9, 130.3, 128.8, 127.9, 122.1, 120.8, 116.5, 114.8, 101.3	48.7	-

Table 3: Photophysical Data (in Methanol)

Compound	λ_{aes} (nm)	λ_{em} (nm)	Stokes Shift (nm)
4a (benzyl)	294	362	68
4b (4-methylbenzyl)	295	363	68
4c (4-methoxybenzyl)	296	364	68
4j (phenyl)	302	370	68
4k (4-methylphenyl)	303	371	68
4l (4-methoxyphenyl)	305	372	67

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of N-propargyl-7-azaindole

To a solution of 7-azaindole (1.0 eq) in dry N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which propargyl bromide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with ice-cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Synthesis of 7-azaindole N-linked 1,2,3-triazoles (4a-q)

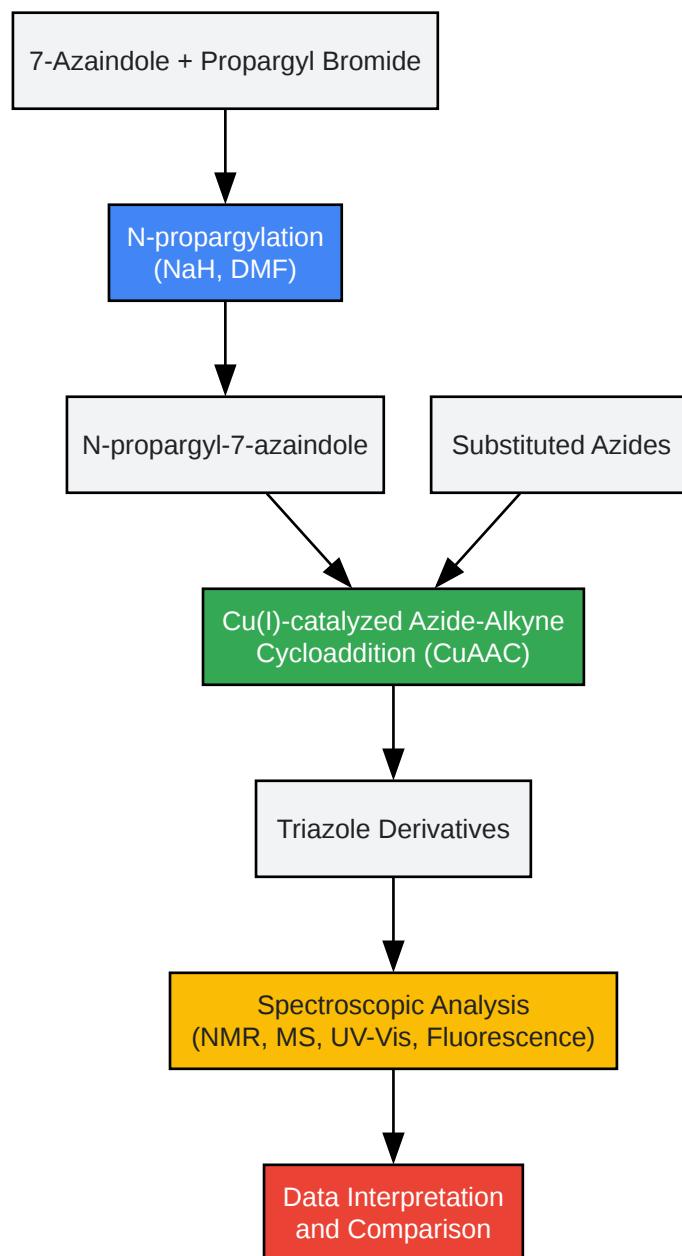
A mixture of N-propargyl-7-azaindole (1.0 eq), the corresponding substituted azide (1.0 eq), and copper(I) iodide (0.1 eq) in a 1:1 mixture of t-butanol and water is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography.

Spectroscopic Measurements

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl_3).^[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source with a time-of-flight (TOF) mass analyzer.
- UV-Visible Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in methanol. The samples are prepared in a quartz cuvette with a path length of 1 cm.
- Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer in methanol. The excitation wavelength is set to the absorption maximum of each compound.

Visualizations

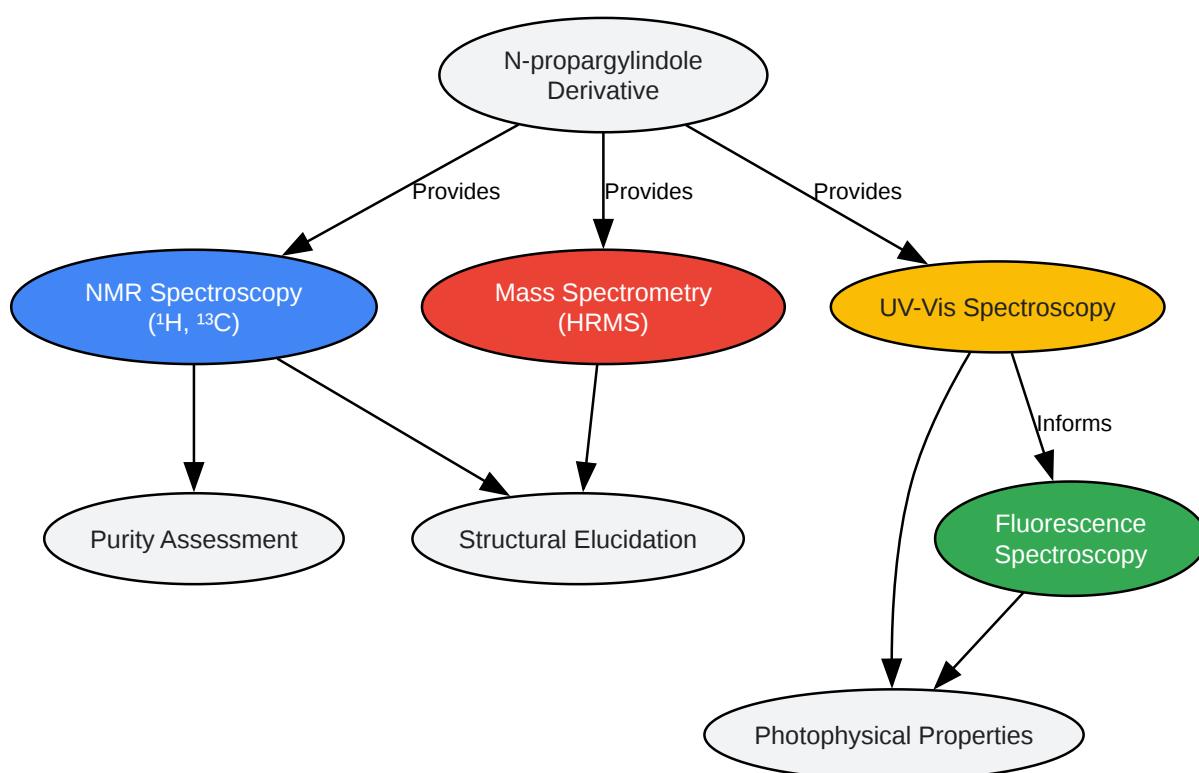
Experimental Workflow for Synthesis and Analysis



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Caption: Synthetic and analytical workflow.

Logical Relationship of Spectroscopic Techniques



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Caption: Interrelation of analytical techniques.

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References

- 1. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
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